Welcome to the BenchChem Online Store!
molecular formula C6H7NO B140910 3-Hydroxy-2-methylpyridine CAS No. 1121-25-1

3-Hydroxy-2-methylpyridine

Cat. No. B140910
M. Wt: 109.13 g/mol
InChI Key: AQSRRZGQRFFFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05464781

Procedure details

A mixture of sodium methoxide (prepared from sodium metal) (10.2 g) and methanol (175 ml), 3-hydroxy-2-methylpyridine (43.0 g) phenyltrimethylammonium chloride (81.9 g) and DMF (400 ml) was boiled under reflux with stirring for 5 hours under nitrogen. The mixture was filtered and distilled. The fraction boiling at 167°-195° C. was collected and purified by flash chromatography on silica using dichloromethane and then IMS as the mobile phase to give 3-methoxy-2-methylpyridine which was used without further purification.
Name
sodium methoxide
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].CO.[OH:6][C:7]1[C:8]([CH3:13])=[N:9][CH:10]=[CH:11][CH:12]=1>CN(C=O)C>[CH3:1][O:6][C:7]1[C:8]([CH3:13])=[N:9][CH:10]=[CH:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
10.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
175 mL
Type
reactant
Smiles
CO
Name
Quantity
43 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 167°-195° C. was collected
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C(=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.